molecular formula C7H12O2 B14624676 (3S,5R)-3-Ethyl-5-methyloxolan-2-one CAS No. 55091-73-1

(3S,5R)-3-Ethyl-5-methyloxolan-2-one

Cat. No.: B14624676
CAS No.: 55091-73-1
M. Wt: 128.17 g/mol
InChI Key: TVSURRUHJZSEFC-RITPCOANSA-N
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Description

(3S,5R)-3-Ethyl-5-methyloxolan-2-one is a γ-lactone (oxolan-2-one) derivative with a stereospecific substitution pattern. Its structure features an ethyl group at the 3-position (S-configuration) and a methyl group at the 5-position (R-configuration). This compound belongs to a broader class of lactones, which are cyclic esters known for their diverse applications in organic synthesis, pharmaceuticals, and flavor/fragrance industries.

Properties

CAS No.

55091-73-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(3S,5R)-3-ethyl-5-methyloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-3-6-4-5(2)9-7(6)8/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

TVSURRUHJZSEFC-RITPCOANSA-N

Isomeric SMILES

CC[C@H]1C[C@H](OC1=O)C

Canonical SMILES

CCC1CC(OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Ethyl-5-methyloxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid or an ester, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (3S,5R)-3-Ethyl-5-methyloxolan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Ethyl-5-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

(3S,5R)-3-Ethyl-5-methyloxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and stereoselective processes.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (3S,5R)-3-Ethyl-5-methyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights key structural differences and similarities between (3S,5R)-3-Ethyl-5-methyloxolan-2-one and related compounds:

Compound Name Substituents/Functional Groups Stereochemistry Key Features/Applications Reference
(3S,5R)-3-Ethyl-5-methyloxolan-2-one 3-Ethyl, 5-methyl 3S,5R Prototype γ-lactone; synthetic utility
(3S,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one 3-Ethyl, 4-(imidazole-methyl) 3S,4R Bioactive potential (T3D3029 toxin ID)
(3R,4R,5R)-3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one 3-Chloro, 4-hydroxy, 5-hydroxymethyl 3R,4R,5R Polar substituents; possible drug intermediate
3-Heptyl-5-methyloxolan-2-one 3-Heptyl, 5-methyl Not specified Lipophilic; flavor/fragrance candidate
5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one 5-Dichloropropenyl, 5-methyl Not specified Halogenated; agrochemical applications

Physicochemical Properties

  • Lipophilicity : The 3-heptyl substituent in 3-heptyl-5-methyloxolan-2-one significantly increases lipophilicity compared to the ethyl group in the target compound, making it more suitable for lipid-based formulations .
  • Steric Effects : The imidazole-methyl group in (3S,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one introduces steric hindrance, which may influence reactivity in coupling reactions .

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